molecular formula C27H59O4PSi B14356223 Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate CAS No. 90261-42-0

Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate

Cat. No.: B14356223
CAS No.: 90261-42-0
M. Wt: 506.8 g/mol
InChI Key: AIXISKJNOJMRBZ-UHFFFAOYSA-N
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Description

Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate is a complex organophosphorus compound characterized by its unique structure, which includes a phosphonate group bonded to a silyl ether. This compound is notable for its stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate typically involves the reaction of octyl alcohol with dimethylchlorosilane to form dimethyl(octyloxy)silane. This intermediate is then reacted with a phosphonate precursor under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the phosphonate bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine oxides.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted silyl ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphonate metabolism.

    Medicine: Research is ongoing into its potential use as a drug delivery agent and in the development of novel therapeutics.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors, through its phosphonate group. This interaction can modulate various biochemical pathways, leading to its observed effects in different applications. The silyl ether group also plays a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate is unique due to its combination of a phosphonate group with a silyl ether, which imparts both stability and versatility in chemical reactions. This makes it particularly valuable in applications requiring robust and reactive organophosphorus compounds.

Properties

CAS No.

90261-42-0

Molecular Formula

C27H59O4PSi

Molecular Weight

506.8 g/mol

IUPAC Name

dioctoxyphosphorylmethyl-dimethyl-octoxysilane

InChI

InChI=1S/C27H59O4PSi/c1-6-9-12-15-18-21-24-29-32(28,30-25-22-19-16-13-10-7-2)27-33(4,5)31-26-23-20-17-14-11-8-3/h6-27H2,1-5H3

InChI Key

AIXISKJNOJMRBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCO[Si](C)(C)CP(=O)(OCCCCCCCC)OCCCCCCCC

Origin of Product

United States

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